molecular formula C21H17N3O B4149230 N'-9-acridinyl-2-phenylacetohydrazide

N'-9-acridinyl-2-phenylacetohydrazide

Cat. No.: B4149230
M. Wt: 327.4 g/mol
InChI Key: LJVNVNPZKNOHEB-UHFFFAOYSA-N
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Description

N'-9-Acridinyl-2-phenylacetohydrazide is a heterocyclic compound featuring an acridine core linked to a phenylacetohydrazide moiety. The hydrazide functional group (-CONHNH₂) enhances reactivity, facilitating the formation of Schiff bases and coordination complexes, which are critical in medicinal chemistry .

Properties

IUPAC Name

N'-acridin-9-yl-2-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-20(14-15-8-2-1-3-9-15)23-24-21-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)21/h1-13H,14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVNVNPZKNOHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Acridine-Based Analogues

2-(2R-9-Oxoacridin-10(9H)-yl)acetohydrazide Structure: Features a 9-oxoacridin core linked to acetohydrazide. Synthesis: Prepared via hydrazinolysis of ester precursors, with reaction temperatures ranging from 305–311°C . Properties: Melting points >300°C; characterized by NMR and MS . Bioactivity: Likely retains DNA intercalation properties typical of acridines.

Acridin-9-ylidene Thiosemicarbazones Structure: Acridinylidene group conjugated with thiosemicarbazone (-NHN=C=S). Synthesis: Derived from 10-methylacridinium salts and thiosemicarbazides .

Phenoxyphenyl Acetohydrazides

N-(4-Fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9e) Structure: Fluorinated benzylidene substituent on phenoxyphenyl acetohydrazide. Synthesis: Prepared via condensation of hydrazide 17 with 4-fluorobenzaldehyde in ethanol (60°C, 4–24 h) . Properties: Melting point 168–170°C; characterized by IR (C=O stretch at 1650 cm⁻¹) and H-NMR . Bioactivity: Demonstrates anti-inflammatory activity, likely due to COX-2 inhibition .

N-(2,4-Dimethoxybenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9f) Structure: Dimethoxybenzylidene substituent. Synthesis: Similar to 9e, using 2,4-dimethoxybenzaldehyde . Properties: Melting point 182–184°C; distinct NMR shifts for methoxy groups (δ 3.85–3.90 ppm) .

Anthracene and Heterocyclic Derivatives

N'-(9-Anthrylmethylene)-2-pyrazinecarbohydrazide Structure: Anthracene moiety linked to pyrazinecarbohydrazide. Properties: Molecular weight 326.35; CAS 304908-11-0 . Applications: Potential use in fluorescence-based assays due to anthracene’s luminescent properties.

N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide Structure: Nicotinohydrazide with chloro-hydroxyphenyl substitution. Bioactivity: Metal-chelating properties may enhance antimicrobial efficacy .

Key Observations :

  • Acridine vs. Phenoxyphenyl Cores: Acridine derivatives (e.g., 2-(2R-9-oxoacridin-yl)acetohydrazide) exhibit higher thermal stability (melting points >300°C) compared to phenoxyphenyl analogues (~170°C), likely due to extended π-conjugation .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F in 9e) enhance anti-inflammatory activity, while methoxy groups (9f) may improve solubility .
  • Bioactivity Divergence: Phenoxyphenyl acetohydrazides target inflammatory pathways, whereas acridine derivatives are prioritized for DNA-targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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